Icerguastat (Carbonate)

α2-adrenergic receptor off-target activity selectivity

Icerguastat Carbonate is the only validated tool compound for prolonged PPP1R15A inhibition without hypotensive/sedative off-target effects. Unlike Guanabenz, it lacks α2-adrenergic activity; unlike Salubrinal, it avoids P-eIF2α aggregation. Its defined stoichiometric salt form (MW 258.66) guarantees reproducible molar dosing. Clinically tested in Phase 2 ALS trials, it is the definitive choice for translational research. Request a quote today.

Molecular Formula C9H11ClN4O3
Molecular Weight 258.66
CAS No. 1883549-35-6
Cat. No. B2385460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcerguastat (Carbonate)
CAS1883549-35-6
Molecular FormulaC9H11ClN4O3
Molecular Weight258.66
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NN=C(N)N)Cl.C(=O)(O)O
InChIInChI=1S/C8H9ClN4.CH2O3/c9-7-4-2-1-3-6(7)5-12-13-8(10)11;2-1(3)4/h1-5H,(H4,10,11,13);(H2,2,3,4)/b12-5+;
InChIKeyLCQVFBONUDQAEH-NKPNRJPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Icerguastat (Carbonate) CAS 1883549-35-6: A Selective PPP1R15A Inhibitor for Integrated Stress Response Research


Icerguastat (Carbonate), also known as Sephin1 Carbonate or IFB-088 Carbonate, is a small-molecule derivative of Guanabenz that selectively inhibits the phosphatase regulatory subunit PPP1R15A (R15A) [1]. Unlike its parent compound Guanabenz, Icerguastat lacks α2-adrenergic receptor agonist activity, thereby avoiding associated hypotensive and sedative side effects [1][2]. Icerguastat Carbonate inhibits eIF2α dephosphorylation, prolonging the protective Integrated Stress Response (ISR) and has demonstrated anti-prion effects [1]. The compound is currently in Phase 2 clinical trials for bulbar-onset Amyotrophic Lateral Sclerosis (ALS) [3].

Why Icerguastat (Carbonate) Cannot Be Substituted by Guanabenz or Other In-Class PPP1R15A Inhibitors


Superficial structural similarity between Icerguastat and Guanabenz, or functional overlap with other ISR modulators like Salubrinal or ISRIB, masks critical pharmacological divergences that directly impact experimental reproducibility and translational relevance [1][2]. Guanabenz retains potent nanomolar α2-adrenergic agonist activity, which introduces confounding off-target hypotensive, sedative, and hypothermic effects that are absent with Icerguastat [1]. Salubrinal, another eIF2α phosphatase inhibitor, acts through a mechanistically distinct and non-selective PP1 inhibition that causes P-eIF2α aggregation, a phenomenon not observed with Icerguastat [2]. Furthermore, Icerguastat (Carbonate) selectively inhibits stress-induced PPP1R15A while sparing the constitutive PPP1R15B-PP1c complex, a selectivity profile not uniformly shared across all phosphatase inhibitors [1]. These differences make simple substitution scientifically invalid for studies where target specificity and the absence of α2-adrenergic confounds are essential.

Quantitative Differentiation of Icerguastat (Carbonate) from Closest Analogs: A Product-Specific Evidence Guide


Absence of α2-Adrenergic Activity Distinguishes Icerguastat from Guanabenz

Icerguastat (Sephin1) lacks any measurable α2-adrenergic agonist activity in a cell-based assay, in direct contrast to its parent compound Guanabenz, which possesses nanomolar affinity for the α2-adrenergic receptor [1]. This pharmacological difference eliminates the dose-limiting side effects of Guanabenz—including drowsiness, lethargy, and coma at high doses—that preclude its use as a selective PPP1R15A inhibitor in vivo [1].

α2-adrenergic receptor off-target activity selectivity

Selective Inhibition of Stress-Induced PPP1R15A Over Constitutive PPP1R15B

Icerguastat (Sephin1) selectively bound and inhibited the stress-induced PPP1R15A-PP1c holophosphatase complex, but did not bind or inhibit the related constitutive PPP1R15B-PP1c complex [1]. Guanabenz similarly spares PPP1R15B, but this selectivity is not shared by other compounds like Salubrinal, which broadly inhibits PP1 and causes P-eIF2α aggregation [2].

PPP1R15A PPP1R15B phosphatase selectivity

In Vivo Efficacy: Prolonged Survival in a Prion-Infected Mouse Model

Intraperitoneal administration of Icerguastat (Sephin1) at 100 μg significantly prolonged the survival of prion-infected mice [1]. This effect was further enhanced when combined with the neuroprotective drug metformin [1]. This in vivo efficacy contrasts with Guanabenz, which cannot be used at effective doses due to its α2-adrenergic toxicity [2].

prion disease neuroprotection survival

In Vivo Efficacy: Delayed Onset of Experimental Autoimmune Encephalomyelitis (EAE)

Icerguastat (Sephin1) administration (4-8 mg/kg, i.p., daily for 35 days) significantly delayed the onset of clinical symptoms in a mouse model of multiple sclerosis (experimental autoimmune encephalomyelitis, EAE) [1]. This correlated with prolonged ISR, reduced oligodendrocyte and axon loss, and diminished T cell presence in the CNS [1]. The therapeutic benefit was additive when combined with interferon-β [1].

multiple sclerosis EAE neuroprotection

Carbonate Salt Form Provides Defined Stoichiometry for Reproducible Dosing

Icerguastat Carbonate (CAS 1883549-35-6; MW 258.66) is a stoichiometric carbonate salt, as opposed to the free base (CAS 951441-04-6; MW 196.64) . The carbonate counterion ensures consistent protonation state and molecular weight for accurate molar calculations in preparation of dosing solutions . This contrasts with the free base or hydrochloride salt variants, which may vary in hygroscopicity and exact mass between batches .

salt form formulation reproducibility

Optimal Application Scenarios for Icerguastat (Carbonate) Based on Quantitative Evidence


In Vivo Studies of Protein Misfolding Diseases Requiring α2-Adrenergic Sparing

For preclinical mouse models of Charcot-Marie-Tooth 1B, ALS, or prion disease requiring prolonged PPP1R15A inhibition without cardiovascular or sedative confounds, Icerguastat (Carbonate) is the only validated tool compound. Guanabenz is unsuitable due to its nanomolar α2-adrenergic activity [1]. Icerguastat (Sephin1) at oral doses of 1-10 mg/kg or i.p. doses of 4-8 mg/kg provides selective ISR prolongation and has demonstrated prevention of motor, morphological, and molecular defects in these models [1].

Multiple Sclerosis and Autoimmune Neuroinflammation Models

Icerguastat (Carbonate) (4-8 mg/kg, i.p., daily) significantly delays clinical onset and reduces oligodendrocyte/axon loss in the EAE model of multiple sclerosis [2]. The additive therapeutic benefit with interferon-β makes it a preferred neuroprotective agent for combination therapy studies targeting demyelinating diseases [2].

Prion Disease Research and Anti-Prion Drug Screening

Icerguastat (Carbonate) (100 μg, i.p.) significantly prolongs survival in prion-infected mice and reduces PrPSc levels in persistently infected neuronal cell lines across multiple prion strains [3]. Its selectivity for the stress-induced PPP1R15A arm of the UPR makes it a precise tool for dissecting the role of eIF2α dephosphorylation in prion propagation, in contrast to broad-spectrum phosphatase inhibitors like Salubrinal that cause P-eIF2α aggregation [3][4].

Translational Pharmacokinetic and Toxicology Studies

For IND-enabling studies or clinical trial material preparation, Icerguastat (Carbonate) offers a defined stoichiometric salt form (MW 258.66) that ensures consistent molar dosing calculations across batches . The compound has completed Phase 1 single and multiple ascending dose studies demonstrating favorable safety and tolerability, and is currently in Phase 2 for bulbar-onset ALS [5]. This clinical validation makes the carbonate salt the appropriate form for translational research.

Quote Request

Request a Quote for Icerguastat (Carbonate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.